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Compound of Interest

Compound Name: dqp-1105

Cat. No.: B1230525 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, mechanism of

action, and experimental protocols related to DQP-1105, a potent and selective negative

allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C

or GluN2D subunits.

Core Chemical Properties and Identification
DQP-1105, with the CAS Number 380560-89-4, is a synthetic organic compound belonging to

the dihydroquinoline-pyrazoline class.[1][2][3] Its chemical name is 4-(5-(4-bromophenyl)-3-(6-

methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic

acid.[4][5]

Property Value Source

CAS Number 380560-89-4 [1][6][7][8][9]

Molecular Formula C29H24BrN3O4 [7][8][10]

Molecular Weight 558.42 g/mol [7][9][10]

Purity ≥97% [7]

Appearance Yellow-white solid [9]

Solubility Soluble in DMSO [7][8][10]
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Mechanism of Action: Selective NMDA Receptor
Modulation
DQP-1105 functions as a noncompetitive antagonist of the NMDA receptor.[7] Its inhibitory

action is highly selective for receptors containing the GluN2C and GluN2D subunits, with

significantly lower potency at receptors containing GluN2A and GluN2B subunits.[7] This

selectivity provides a valuable tool for dissecting the physiological roles of GluN2C/D-

containing NMDA receptors.

The inhibitory effect of DQP-1105 is voltage-independent and cannot be overcome by

increasing the concentration of the co-agonists glutamate or glycine.[4][5] This is consistent

with a noncompetitive, allosteric mechanism of action.[4] DQP-1105 is a negative allosteric

modulator, meaning it binds to a site on the receptor that is distinct from the agonist binding site

to reduce the receptor's activity.[1][11]

A key feature of DQP-1105's mechanism is its glutamate-dependence. Its inhibitory potency is

enhanced in the presence of glutamate, suggesting that the binding of glutamate to the

receptor induces a conformational change that increases the affinity of DQP-1105 for its

allosteric binding site.[2][3]

Signaling Pathway of DQP-1105 at the NMDA Receptor
The following diagram illustrates the signaling pathway of the NMDA receptor and the inhibitory

action of DQP-1105.
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DQP-1105 inhibits NMDA receptor signaling.

Potency and Selectivity
The inhibitory potency of DQP-1105 is quantified by its half-maximal inhibitory concentration

(IC50) values, which demonstrate its selectivity for GluN2C and GluN2D subunits.
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Receptor Subunit IC50 (µM) Source

GluN2D 2.7 [7]

GluN2C 7.0 - 8.5 [7]

GluN2B 121 [7]

GluA1 (AMPA) 198 [6]

GluK2 (Kainate) 153 [7]

GluN2A 206 [7]

Experimental Protocols
The following sections outline generalized methodologies for key experiments used to

characterize the activity of DQP-1105.

Whole-Cell Voltage-Clamp Electrophysiology
This technique is used to measure the ion flow across the entire membrane of a cell, allowing

for the characterization of DQP-1105's effect on NMDA receptor currents.

Objective: To determine the inhibitory effect of DQP-1105 on NMDA receptor-mediated currents

in a whole-cell configuration.

Materials:

HEK293 cells or Xenopus oocytes expressing specific NMDA receptor subunit combinations

(e.g., GluN1/GluN2C, GluN1/GluN2D).

Patch-clamp amplifier and data acquisition system.

Borosilicate glass capillaries for pipette fabrication.

External solution (e.g., containing in mM: 150 NaCl, 2.5 KCl, 10 HEPES, 2 CaCl2, 0.01

EDTA, pH 7.4).
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Internal pipette solution (e.g., containing in mM: 110 CsF, 30 CsCl, 4 NaCl, 0.5 CaCl2, 5

BAPTA, 10 HEPES, pH 7.2).

NMDA receptor agonists: Glutamate and Glycine.

DQP-1105 stock solution (in DMSO).

Procedure:

Cell Preparation: Culture and transfect HEK293 cells with the desired NMDA receptor

subunit cDNAs. For Xenopus oocytes, inject the cRNAs and incubate for 2-5 days.

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled

with the internal solution.

Recording:

Establish a whole-cell patch-clamp configuration on a selected cell.

Clamp the membrane potential at a holding potential of -60 mV.

Apply agonists (e.g., 100 µM glutamate and 30 µM glycine) to elicit a baseline NMDA

receptor current.

Co-apply varying concentrations of DQP-1105 with the agonists to determine the

concentration-dependent inhibition.

Record the current responses using the patch-clamp amplifier and acquisition software.

Data Analysis:

Measure the peak or steady-state current amplitude in the absence and presence of DQP-
1105.

Normalize the inhibited currents to the control baseline current.

Plot the normalized current as a function of DQP-1105 concentration and fit the data with

a Hill equation to determine the IC50 value.
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Single-Channel Patch-Clamp Recording
This high-resolution technique allows for the study of how DQP-1105 affects the gating

properties of individual NMDA receptor channels.

Objective: To investigate the mechanism of DQP-1105 inhibition on the open probability and

conductance of single NMDA receptor channels.

Materials:

Same as for whole-cell recording, with a focus on excised outside-out patches.

Procedure:

Patch Excision: After establishing a whole-cell configuration, slowly retract the pipette to

excise a small patch of membrane containing one or more NMDA receptor channels

(outside-out configuration).

Recording:

Apply agonists to the extracellular side of the patch to activate the channels.

Record single-channel currents at a fixed holding potential.

Apply DQP-1105 to the bath to observe its effect on channel activity.

Data Analysis:

Analyze the recordings to determine the single-channel conductance, mean open time,

and open probability.

Compare these parameters before and after the application of DQP-1105 to understand its

effect on channel gating. Studies have shown DQP-1105 reduces the frequency of

channel opening without significantly altering the mean open time or single-channel

conductance.[4][5]

Experimental Workflow Diagram
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The following diagram provides a generalized workflow for characterizing the activity of a

compound like DQP-1105.
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Generalized workflow for DQP-1105 characterization.

Synthesis of DQP-1105
The synthesis of DQP-1105 and its analogs has been described in the scientific literature. A

common synthetic route involves a multi-step process.[3] The synthesis generally starts from
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commercially available precursors and involves key steps such as condensation and cyclization

reactions to form the core dihydroquinoline-pyrazoline scaffold. Further modifications are then

made to introduce the necessary functional groups. For detailed, step-by-step synthetic

procedures, readers are encouraged to consult the primary research articles.

Conclusion
DQP-1105 is a valuable pharmacological tool for studying the roles of GluN2C and GluN2D-

containing NMDA receptors in the central nervous system. Its high selectivity and well-

characterized mechanism of action make it a suitable probe for both in vitro and in vivo

investigations. The experimental protocols outlined in this guide provide a foundation for

researchers to further explore the therapeutic potential of targeting these specific NMDA

receptor subtypes in various neurological and psychiatric disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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